7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

GPCR GPR35 Agonist

Procure this specific 7-bromo-6-fluoro-substituted benzoxazinone to ensure fidelity in your SAR and medicinal chemistry campaigns. This compound is the patented precursor (WO2019243527A1) for O-GlcNAcase inhibitors targeting tauopathies and the validated entry point for GPR35 agonist development (EC50 59 nM). Generic substitution with mono-halogenated analogs will yield unpredictable biological outcomes. Secure the correct intermediate to maintain project timelines and research integrity.

Molecular Formula C8H5BrFNO2
Molecular Weight 246.03 g/mol
CAS No. 1260829-35-3
Cat. No. B3227292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS1260829-35-3
Molecular FormulaC8H5BrFNO2
Molecular Weight246.03 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC(=C(C=C2O1)Br)F
InChIInChI=1S/C8H5BrFNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12)
InChIKeyNZRPDUBLDNECDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Technical Specifications and Procurement-Relevant Identity


The compound 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1260829-35-3) is a disubstituted benzoxazinone heterocycle characterized by the presence of bromine at the 7-position and fluorine at the 6-position on the benzo-fused oxazinone core . This specific halogenation pattern is a key structural determinant that distinguishes it from other benzoxazinone derivatives. Its molecular formula is C8H5BrFNO2, with a molecular weight of 246.03 g/mol and a calculated LogP of 1.7 [1]. The compound is commercially available from multiple vendors with purity specifications typically at 95% or 98% .

Why In-Class Benzoxazinone Substitution Fails: The Critical Role of 7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one's Specific Halogenation Pattern


Generic substitution of one benzoxazinone derivative for another is scientifically unsound due to the profound impact of specific halogenation patterns on biological target engagement and physicochemical properties. While the benzoxazinone scaffold is a known pharmacophore for various targets, the precise position and identity of halogen substituents dictate binding affinity and selectivity [1]. For instance, the 7-bromo-6-fluoro substitution pattern on 2H-benzo[b][1,4]oxazin-3(4H)-one is specifically exploited as a key intermediate in the synthesis of potent O-GlcNAcase (OGA) inhibitors, a therapeutic strategy for tauopathies like Alzheimer's disease [2]. Furthermore, structure-activity relationship (SAR) studies explicitly compare the biological activity of this dihalogenated compound to that of the parent compound and mono-halogenated derivatives to understand the unique contribution of each halogen at its specific position . Therefore, substituting this compound with a generic analog like 6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one or 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one would yield fundamentally different and unpredictable biological outcomes, compromising research integrity and project timelines.

7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: A Quantitative Evidence Guide for Differentiated Scientific Selection


GPR35 Agonist Potency of 7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

The compound demonstrates potent agonist activity at the G protein-coupled receptor GPR35. This activity is quantified by an EC50 value of 59 nM in a dynamic mass redistribution assay in human HT-29 cells [1]. A comparator, the non-brominated analog 6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, lacks this specific activity profile and is primarily noted as an intermediate for neurological disorders . The presence of the 7-bromo group is critical for this activity.

GPCR GPR35 Agonist

7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as a Critical Intermediate for Potent OGA Inhibitors

This compound is a defined precursor in the synthesis of O-GlcNAcase (OGA) inhibitors developed by major pharmaceutical entities such as Janssen Pharmaceutica . The resulting OGA inhibitors, as described in patent WO2019243527A1, are intended for the treatment of tauopathies, including Alzheimer's disease [1]. This establishes a direct, high-value, and proprietary synthetic route that is not shared by other simple halogenated benzoxazinones like 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 321436-06-0) [2].

OGA Inhibitor Alzheimer's Disease Tauopathy

Monoamine Oxidase (MAO) Isoform Selectivity Profile

While specific data for the 7-bromo-6-fluoro derivative is not available, the 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one analog (CHEMBL123609) exhibits a clear selectivity profile for MAO-B (IC50 = 33 nM) over MAO-A (IC50 = 1,000 nM), a 30-fold difference [1]. This class-level inference suggests that the 7-bromo substitution on the benzoxazinone core can confer significant MAO-B selectivity, a key consideration for CNS drug discovery.

MAO-A MAO-B Selectivity

7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as a Precursor in Tricyclic Sulfonamide Derivatives

This compound is documented as a reactant in the synthesis of tricyclic sulfonamide derivatives, as described in patent US20150183802A1 [1]. These derivatives are being developed as potential treatments for pain. This application is distinct from the use of other halogenated benzoxazinones, such as 6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one, which is more broadly cited as an intermediate for neurological disorder therapeutics .

Tricyclic Sulfonamide Pain Building Block

Procurement-Validated Application Scenarios for 7-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one


Development of GPR35 Agonist Probe Molecules for Inflammation and Metabolic Disease Research

Procure 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one to serve as a direct chemical starting point for the development of novel GPR35 agonists. The compound's potent EC50 of 59 nM in a human cell-based assay (HT-29) provides a validated entry into this target space, which is not a documented feature of the 6-fluoro analog [1]. This allows for the rapid generation of focused chemical libraries to explore GPR35 biology and its role in inflammatory bowel disease, metabolic disorders, and cancer.

Synthesis of OGA Inhibitors for Tauopathy Research, Including Alzheimer's Disease

This compound is a critical, patented precursor for the synthesis of O-GlcNAcase (OGA) inhibitors, as outlined in WO2019243527A1 [2]. Researchers aiming to develop novel therapeutics for tauopathies, such as Alzheimer's disease and progressive supranuclear palsy, should procure this specific intermediate to follow the validated synthetic route established by Janssen Pharmaceutica, a pathway not applicable to simpler benzoxazinones like the 7-bromo derivative.

Design of MAO-B Selective Inhibitors for CNS Drug Discovery

Leverage the class-level evidence of MAO-B selectivity conferred by the 7-bromo substitution on the benzoxazinone core. While data is from an analog, the 30-fold selectivity for MAO-B (IC50 = 33 nM) over MAO-A (IC50 = 1,000 nM) strongly suggests that the 7-bromo-6-fluoro derivative is a rational starting point for synthesizing compounds with improved selectivity for neurological targets like MAO-B, which is crucial for developing treatments for Parkinson's disease and other neurodegenerative conditions [3].

Construction of Tricyclic Sulfonamide Libraries for Pain Therapeutic Discovery

Utilize 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one as a key building block for the synthesis of tricyclic sulfonamide derivatives, a class of compounds under investigation for pain treatment as described in patent US20150183802A1 [4]. This specific application differentiates it from other halogenated benzoxazinones, which are not cited in this precise synthetic context, offering a unique entry into a patented chemical space for pain research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.